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N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazole ring through the cyclization of amido-nitriles in the presence of a nickel catalyst . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the imidazole and pyrazole rings through a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while nitration of the aromatic rings can yield nitro-substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide has the molecular formula C19H15N5O and a molecular weight of approximately 329.36 g/mol. The compound features a pyrazole ring fused with an imidazole moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (breast cancer) | 1.88 ± 0.11 | |
HepG2 (liver cancer) | 2.12 ± 0.15 | |
HCT116 (colon cancer) | 0.39 ± 0.06 |
The mechanism of action involves the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation and proliferation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Moderate inhibition | |
Mycobacterium tuberculosis | Inhibition percentage varies |
In one study, derivatives of the compound were synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness compared to standard drugs like rifampicin.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation:
These anti-inflammatory effects make it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Study on Anticancer Activity
A study published in ACS Omega synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, demonstrating that compounds similar to this compound exhibited significant antiproliferative effects on breast and liver cancer cells .
Antimicrobial Evaluation
Research conducted by Jain et al. focused on synthesizing imidazole-containing compounds and assessing their antimicrobial activity against common bacterial strains. The results indicated that certain derivatives showed potent antibacterial effects comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various biological pathways, modulating enzyme activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-5-carboxamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-(1H-imidazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but with fewer phenyl groups, potentially affecting its chemical properties and reactivity.
Uniqueness
N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is unique due to the presence of both imidazole and pyrazole rings, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications, drawing from various research studies and case reports.
The molecular formula of this compound is C₁₈H₁₆N₄O. Its structure features a pyrazole ring substituted with an imidazole moiety, which is critical for its biological function.
Property | Value |
---|---|
Molecular Weight | 306.35 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. For instance, a study reported that derivatives of pyrazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Insecticidal Properties
Research has identified this compound as a potential insecticide. A series of experiments indicated that compounds with similar structures showed moderate to high insecticidal activity against pests like the diamondback moth (Plutella xylostella). The binding affinity to the insect ryanodine receptor (RyR) was a key factor in their efficacy .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial effectiveness of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL against E. coli, highlighting its potential as an alternative antibiotic .
Case Study 2: Insecticidal Activity
In another investigation, this compound was tested against agricultural pests. It demonstrated an 84% larvicidal activity at a concentration of 0.1 mg/L when tested on Plutella xylostella, confirming its potential application in pest control .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to the active sites of enzymes involved in bacterial metabolism and insect physiology, which may explain its biological activities .
Properties
Molecular Formula |
C19H15N5O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2,5-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c25-18(22-19-20-11-12-21-19)17-13-16(14-7-3-1-4-8-14)23-24(17)15-9-5-2-6-10-15/h1-13H,(H2,20,21,22,25) |
InChI Key |
FFTBRTJKWKTFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=NC=CN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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